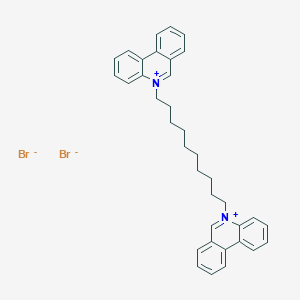![molecular formula C7H11NO2 B14337105 7-Oxabicyclo[4.1.0]heptane-1-carboxamide CAS No. 99669-38-2](/img/structure/B14337105.png)
7-Oxabicyclo[4.1.0]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[410]heptane-1-carboxamide is a bicyclic compound featuring an oxirane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-1-carboxamide typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further functionalization can lead to the formation of the carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to estrogen receptors (ERα), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), demonstrating high binding affinities . These interactions can modulate various cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane, 1,2-epoxy-
- Cyclohexene epoxide
- Cyclohexene oxide
- Cyclohexene 1-oxide
- Cyclohexylene oxide
- Tetramethyleneoxirane
- 1,2-Cyclohexene oxide
- 1,2-Epoxycyclohexane
Uniqueness
7-Oxabicyclo[410]heptane-1-carboxamide is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts
Propriétés
Numéro CAS |
99669-38-2 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
7-oxabicyclo[4.1.0]heptane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-6(9)7-4-2-1-3-5(7)10-7/h5H,1-4H2,(H2,8,9) |
Clé InChI |
DKMZORPVKNLSJM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)O2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
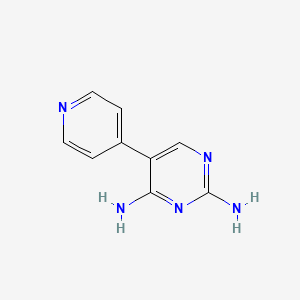
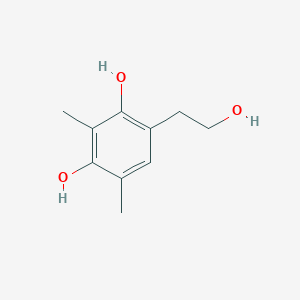
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
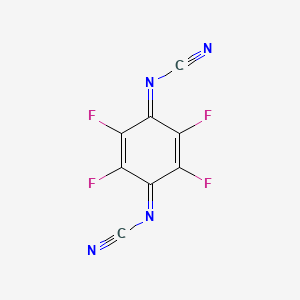
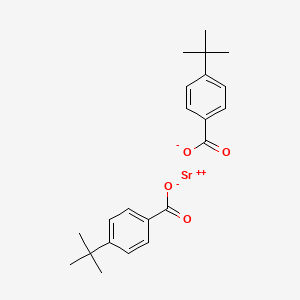
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)
